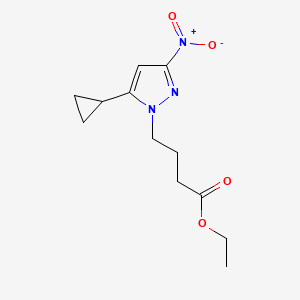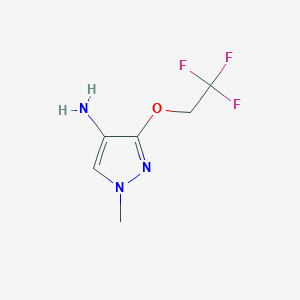![molecular formula C22H18BrIN4O3 B10903229 N-[2-(5-bromo-2-ethoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B10903229.png)
N-[2-(5-bromo-2-ethoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[2-(5-BROMO-2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, iodine, and ethoxy groups attached to a quinazoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of N4-[2-(5-BROMO-2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring. Common reagents include isatoic anhydride and anthranilic acid derivatives.
Introduction of Bromine and Iodine: Halogenation reactions are employed to introduce bromine and iodine atoms into the quinazoline core. Reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) are typically used.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide and a suitable base.
Formation of the Isonicotinamide Moiety: The final step involves the coupling of the quinazoline derivative with isonicotinic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
N~4~-[2-(5-BROMO-2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can convert the quinazoline core to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine sites, allowing for the introduction of various functional groups. Common reagents include sodium azide (NaN~3~) or thiols (RSH).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazoline core or the attached functional groups.
Scientific Research Applications
N~4~-[2-(5-BROMO-2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its unique structure allows for selective targeting of specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N4-[2-(5-BROMO-2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The presence of bromine and iodine atoms enhances the compound’s binding affinity and selectivity. Additionally, the ethoxy group can interact with hydrophobic pockets within the target protein, further stabilizing the compound-protein complex. These interactions disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N~4~-[2-(5-BROMO-2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE can be compared with other quinazoline derivatives, such as:
5-BROMO-N-(4-ETHOXYPHENYL)-2-FLUOROBENZAMIDE: This compound shares the bromine and ethoxy groups but differs in the presence of a fluorine atom instead of iodine.
5-BROMO-2-CHLORO-4’-ETHOXYDIPHENYLMETHANE: This compound has a similar structure but includes a chlorine atom instead of iodine and lacks the quinazoline core.
(5-BROMO-2-CHLOROPHENYL)(4-ETHOXYPHENYL)METHANONE: This compound is another quinazoline derivative with bromine and chlorine atoms, used in the synthesis of pharmaceuticals.
The uniqueness of N4-[2-(5-BROMO-2-ETHOXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE lies in its specific combination of functional groups and the presence of the quinazoline core, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C22H18BrIN4O3 |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-ethoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18BrIN4O3/c1-2-31-19-6-3-14(23)11-17(19)20-26-18-5-4-15(24)12-16(18)22(30)28(20)27-21(29)13-7-9-25-10-8-13/h3-12,20,26H,2H2,1H3,(H,27,29) |
InChI Key |
VHEOGXNVSBRTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[11-(3-bromophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B10903156.png)
![5-(difluoromethyl)-4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903158.png)

![tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10903165.png)
![Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903183.png)
![ethyl (3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10903193.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10903201.png)
![(4Z)-4-(3-chloro-4,5-diethoxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10903204.png)
![N-(4-chlorophenyl)-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10903210.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10903216.png)
![1-[(4-fluorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903218.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-hydroxy-5-iodo-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B10903223.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10903225.png)
